molecular formula C10H12O2 B8220948 Phenol, 2,4-dimethyl-, acetate CAS No. 877-53-2

Phenol, 2,4-dimethyl-, acetate

Cat. No.: B8220948
CAS No.: 877-53-2
M. Wt: 164.20 g/mol
InChI Key: BNXJYMYPBQBNSW-UHFFFAOYSA-N
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Description

Phenol, 2,4-dimethyl-, acetate, also known as 2,4-dimethylphenyl acetate, is an organic compound with the molecular formula C10H12O2. It is a derivative of phenol where the hydrogen atom in the hydroxyl group is replaced by an acetyl group. This compound is known for its distinctive aromatic properties and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenol, 2,4-dimethyl-, acetate can be synthesized through the esterification of 2,4-dimethylphenol with acetic anhydride or acetyl chloride. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently. The general reaction is as follows: [ \text{C}_8\text{H}_9\text{OH} + \text{CH}_3\text{COCl} \rightarrow \text{C}_8\text{H}_9\text{OCOCH}_3 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetate group back to the hydroxyl group, yielding 2,4-dimethylphenol.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the acetyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed:

Scientific Research Applications

Phenol, 2,4-dimethyl-, acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of phenol, 2,4-dimethyl-, acetate involves its interaction with biological molecules through its phenolic and acetyl functional groups. The compound can undergo hydrolysis to release 2,4-dimethylphenol and acetic acid, which can then interact with cellular components. The phenolic group can participate in hydrogen bonding and hydrophobic interactions, affecting enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

    Phenol: The parent compound with a hydroxyl group attached to a benzene ring.

    2,4-Dimethylphenol: Similar structure but without the acetyl group.

    Phenyl Acetate: Similar ester structure but without the methyl groups on the benzene ring.

Uniqueness: Phenol, 2,4-dimethyl-, acetate is unique due to the presence of both methyl groups and the acetyl group, which confer distinct chemical properties and reactivity compared to its analogs. The combination of these functional groups allows for specific interactions and applications that are not possible with the simpler phenol or phenyl acetate .

Properties

IUPAC Name

(2,4-dimethylphenyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7-4-5-10(8(2)6-7)12-9(3)11/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXJYMYPBQBNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00236569
Record name Phenol, 2,4-dimethyl-, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00236569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877-53-2
Record name 2,4-Dimethylphenyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2,4-dimethyl-, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC48672
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48672
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, 2,4-dimethyl-, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00236569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

83 ml (1.02 mol) of pyridine are added to a solution of 120 ml (1 mol) of 2,4-dimethylphenol in 400 ml of dichloromethane cooled to 5° C. After stirring for 15 minutes and cooling the reaction mixture to -10° C., 73 ml (1.02 mol) of acetyl chloride in solution in 100 ml of dichloromethane are added dropwise. The reaction mixture is then brought to reflux for 2 hours, then cooled and treated by the addition of 200 ml of water, and then acidified to a pH of 1. The organic phase is extracted, dried over MgSO4 and filtered on a silica bed, to lead to the production of a yellow oil: 2,4-dimethylphenyl acetate: yield 98%.
Quantity
83 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
73 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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